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Compound Name:
Intermediate of tranexamic Acid-
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Cat. No.: B140767 Get Quote

Welcome to the technical support center for the chromatographic separation of tranexamic acid

and its geometric isomer, cis-tranexamic acid. This resource is designed for researchers,

scientists, and drug development professionals to provide troubleshooting guidance and

frequently asked questions (FAQs) to overcome common challenges encountered during

experimental analysis.

Frequently Asked Questions (FAQs)
Q1: Why is the separation of tranexamic acid and its cis-isomer important?

A1: Tranexamic acid is the pharmacologically active trans-isomer. The cis-isomer is considered

an impurity and its levels are often regulated by pharmacopeias. Therefore, accurate

separation and quantification are crucial for quality control and to ensure the safety and efficacy

of tranexamic acid drug products.[1][2]

Q2: What is the most common chromatographic method for separating tranexamic acid

isomers?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely

used technique. Due to the polar nature of tranexamic acid and its isomer, ion-pair
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chromatography is often employed to enhance retention and improve separation on C18

columns.[1][3]

Q3: Why is derivatization sometimes used for tranexamic acid analysis?

A3: Tranexamic acid lacks a significant chromophore, which results in poor UV absorbance. To

enhance detection sensitivity, pre-column or post-column derivatization is often performed to

attach a UV-absorbing or fluorescent tag to the molecule. However, for impurity analysis,

methods without derivatization are also common, typically using low UV wavelengths for

detection (around 220 nm).[4][5]

Q4: What are typical retention times for tranexamic acid and its cis-isomer?

A4: Retention times can vary significantly depending on the specific method (e.g., column,

mobile phase, flow rate). However, in published ion-pair HPLC methods, the cis-isomer

generally elutes slightly later than the trans-isomer (tranexamic acid). For example, one USP

method shows retention times of approximately 13.5 minutes for tranexamic acid and 15.4

minutes for the cis-isomer (Impurity C).[6] Another EP monograph method shows retention

times of 11.25 minutes and 12.92 minutes, respectively.

Troubleshooting Guide
Q1: I am not getting any separation between the tranexamic acid and cis-tranexamic acid

peaks. What should I do?

A1: Co-elution of isomers is a common issue. Here are several steps to troubleshoot this

problem:

Verify Mobile Phase Preparation: Ensure the pH of the mobile phase is correctly adjusted

(typically to a low pH of around 2.5 for ion-pair methods) and that all components, especially

the ion-pairing agent, are fully dissolved and at the correct concentration.[1][3]

Column Equilibration: The column must be thoroughly equilibrated with the ion-pair mobile

phase. Inadequate equilibration can lead to inconsistent retention and poor resolution.

Optimize Mobile Phase Composition:
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Ion-Pairing Agent Concentration: The concentration of the ion-pairing agent (e.g., sodium

dodecyl sulfate) is critical. If the concentration is too low, retention will be poor. If it is too

high, it may not necessarily improve resolution and could lead to other issues.

Organic Modifier: Adjust the ratio of the organic modifier (e.g., methanol or acetonitrile). A

lower percentage of the organic modifier will generally increase retention times and may

improve resolution.

Check Column Health: The column may be degraded. Try a new C18 column of the same

type to rule out column issues.

Q2: My peaks for tranexamic acid and its isomer are broad and show significant tailing. How

can I improve the peak shape?

A2: Poor peak shape can be caused by several factors:

Secondary Silanol Interactions: Tranexamic acid has a primary amine group that can interact

with free silanol groups on the silica-based C18 column, leading to peak tailing. Using a low

pH mobile phase (e.g., pH 2.5) helps to protonate the silanols and reduce these interactions.

The presence of an amine modifier like triethylamine in the mobile phase can also help to

mask the silanol groups.[1]

Inadequate Ion-Pairing: Ensure the ion-pairing reagent is of good quality and at an

appropriate concentration to effectively pair with the analytes.

Sample Overload: Injecting too much sample can lead to broad, asymmetric peaks. Try

reducing the injection volume or the sample concentration.

Extra-Column Volume: Minimize the length and internal diameter of tubing between the

injector, column, and detector to reduce band broadening.

Q3: I'm observing peak splitting for one or both of the isomer peaks. What is the likely cause?

A3: Peak splitting can be a complex issue. Here are some potential causes and solutions:

Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger

than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample
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in the mobile phase itself.

Column Contamination or Void: The inlet frit of the column may be partially blocked, or a void

may have formed at the head of the column. Try back-flushing the column (if the

manufacturer's instructions permit) or replacing the column.

Co-eluting Impurity: It is possible that another impurity is co-eluting with one of the isomers,

giving the appearance of a split peak.

Logical Troubleshooting Workflow

Caption: A logical workflow for troubleshooting common HPLC issues in tranexamic acid isomer

separation.

Experimental Protocols
Below are detailed methodologies for the separation of tranexamic acid and its cis-isomer

based on established pharmacopeial methods.

Protocol 1: Ion-Pair RP-HPLC Method (Based on USP Monograph)

This method utilizes an ion-pairing agent to enhance the retention and separation of the polar

tranexamic acid isomers on a C18 column.

Instrumentation:

High-Performance Liquid Chromatograph (HPLC) system with a UV detector.

Chromatographic Conditions:

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

Mobile Phase: A mixture of a buffer solution and methanol (60:40 v/v).

Buffer Preparation: Dissolve 18.3 g of sodium dihydrogen phosphate in 800 mL of water.

Add 8.3 mL of triethylamine and 2.3 g of sodium lauryl sulfate. Adjust the pH to 2.5 with

phosphoric acid, and then dilute to 1000 mL with water.[1]
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Flow Rate: 1.0 mL/min.

Detection: UV at 220 nm.

Injection Volume: 20 µL.

Column Temperature: Ambient.

Sample Preparation:

Standard Solution: Prepare a solution of USP Tranexamic Acid RS and USP Tranexamic

Acid Related Compound C RS (cis-isomer) in water at appropriate concentrations.

Sample Solution: Dissolve the tranexamic acid sample in water to achieve a known

concentration.

System Suitability:

The resolution between the tranexamic acid and cis-tranexamic acid peaks should be not

less than 2.0.[6]

Experimental Workflow for Method Development
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Caption: A typical experimental workflow for the HPLC analysis of tranexamic acid isomers.

Quantitative Data Summary
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The following tables summarize typical chromatographic parameters obtained from methods

designed for the separation of tranexamic acid and its cis-isomer.

Table 1: Chromatographic Parameters from USP 38 Monograph Method

Compound Retention Time (min)

Tranexamic Acid 13.46

Impurity C (cis-isomer) 15.42

Resolution 3.9

Data obtained using a Thermo Scientific Acclaim 120 C18 HPLC column as per the USP 38

monograph.[6]

Table 2: Chromatographic Parameters from EP 8.0 Monograph Method

Compound Retention Time (min) Relative Retention Time

Tranexamic Acid 11.25 1.00

Impurity C (cis-isomer) 12.92 ~1.15

Impurity D 13.77 ~1.22

Impurity B 17.35 ~1.54

Resolution (Tranexamic

Acid/Impurity C)
3.5

Data obtained using a Thermo Scientific Hypersil GOLD HPLC column as per the EP 8.0

monograph.

Table 3: Comparison of Key Method Parameters

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://appslab.thermofisher.com/App/2311/usp-38-monograph-impurity-analysis-tranexamic-acid-using-a-c18-hplc-column
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b140767?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Protocol 1 (Based on USP)
General RP-HPLC
(Derivatization)

Column C18 (250 x 4.6 mm, 5 µm) C18 (250 x 4.6 mm, 5 µm)

Mobile Phase Ion-pair buffer/Methanol
Ammonium acetate

buffer/Acetonitrile

Detection UV at 220 nm UV at 232 nm

Derivatization Not required
Required (e.g., with benzene

sulfonyl chloride)[4]

Primary Use
Impurity profiling (isomer

separation)

Quantification of total

tranexamic acid

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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